molecular formula C6H8O3 B3031587 Cyrene<SUP>™</SUP> CAS No. 53716-82-8

Cyrene

Cat. No. B3031587
CAS RN: 53716-82-8
M. Wt: 128.13 g/mol
InChI Key: WHIRALQRTSITMI-UJURSFKZSA-N
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Description

Cyrene™, also known as Dihydrolevoglucosenone, is a bio-based solvent derived from biomass . It is a bicyclic, chiral, seven-membered heterocyclic cycloalkanone . It is fully biodegradable and is considered a green and sustainable alternative to petroleum-based dipolar aprotic solvents .


Synthesis Analysis

Cyrene™ can be synthesized in a two-step process from biomass . The first step involves the catalytic pyrolysis of cellulose or cellulose-containing substances to generate levoglucosenone (LGO). The second step involves the catalytic hydrogenation of levoglucosenone to obtain Cyrene .


Molecular Structure Analysis

Regarding its chemical structure, Cyrene™ is an optically active ketone composed of two fused rings, which form a cyclic acetal . It is a completely asymmetric cyclic molecule .


Chemical Reactions Analysis

Cyrene™ has been successfully employed in various chemical reactions. It has been used in HATU amide coupling, Suzuki coupling, Sonogashira coupling, N-alkylation, SNAr reaction, aldimine reaction, and 2-pyridyl homocoupling . It has also been used in the hydration of Cyrene™ in the presence of D2O .


Physical And Chemical Properties Analysis

Cyrene™ is a clear colorless to light-yellow liquid with a mild, smoky ketone-like odor . It is miscible with water and many organic solvents . It has a boiling point of 226 °C and a vapor pressure of 14.4 Pa near room temperature .

Scientific Research Applications

Organic Chemistry

Cyrene serves as a versatile dipolar aprotic solvent, replacing traditional petroleum-based solvents like DMF and NMP. Its preparation from cellulose involves a straightforward two-step process, making it an attractive alternative . Researchers have successfully employed Cyrene in various organic reactions, including synthesis, catalysis, and extraction.

Materials Chemistry

In materials science, Cyrene finds applications in polymer dissolution, dispersion, and synthesis. It has been investigated for graffiti removal, carbon nanotube dispersion, and the production of poly(amide-imide) wire enamels. By replacing toxic solvents, Cyrene contributes to environmentally friendly material processing .

Lignin Valorization

Lignin, a major component of biomass, presents challenges in its utilization. Cyrene offers a solution by serving as a solvent for lignin extraction and processing. Researchers explore its potential in creating value-added products from this abundant renewable resource .

Antimicrobial Susceptibility Testing

Cyrene has emerged as an alternative to DMSO in antimicrobial susceptibility testing. Its compatibility and non-toxic nature make it a promising vehicle solvent for such assays .

Mechanism of Action

Dihydrolevoglucosenone, also known as (1S,5R)-6,8-Dioxabicyclo(3.2.1)octan-4-one or Cyrene™, is a bio-based solvent derived from cellulose . It has been recognized as a green and sustainable alternative to petroleum-based dipolar aprotic solvents .

Target of Action

The primary targets of Dihydrolevoglucosenone are various organic compounds and polymers . It has been used as an effective solvent for Cu(0) wire-mediated reversible deactivation radical polymerization (RDRP) of various monomers . It has also been used as a solvent for lignin fractionation, processing, and chemistry .

Mode of Action

Dihydrolevoglucosenone interacts with its targets by acting as a dipolar aprotic solvent . It dissolves a wide range of technical lignins, including Kraft (KL), soda, and organosolv lignins . It also facilitates Cu(0) wire-mediated RDRP of various monomers .

Biochemical Pathways

The biochemical pathways affected by Dihydrolevoglucosenone primarily involve the dissolution and processing of lignins and the polymerization of monomers . The compound’s ability to dissolve a wide range of lignins allows for their fractionation and processing . In the context of polymerization, Dihydrolevoglucosenone enables the RDRP of various monomers .

Pharmacokinetics

Dihydrolevoglucosenone has a boiling point of 226 °C at 101.325 kPa, and a vapor pressure of 14.4 Pa near room temperature (25 °C) . It has a comparatively high dynamic viscosity of 14.5 cP . It is miscible with water and many organic solvents . These properties impact the compound’s bioavailability by influencing its solubility, absorption, distribution, and elimination.

Result of Action

The molecular and cellular effects of Dihydrolevoglucosenone’s action primarily involve the dissolution of lignins and the polymerization of monomers . It enables the fractionation and processing of lignins, leading to the recovery of fractions of controlled molar masses . It also facilitates the RDRP of various monomers, resulting in products with a broad range of molar masses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydrolevoglucosenone. For instance, the compound’s ability to dissolve lignins depends on the lignin structure, which is governed by the botanical origin and the extraction process . Moreover, Dihydrolevoglucosenone is stable at temperatures up to 195 °C and weak acids and bases . It is readily biodegradable (99% within 14 days) and reacts to oxidants such as aqueous 30% hydrogen peroxide solution even at room temperature .

properties

IUPAC Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRALQRTSITMI-UJURSFKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2OCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2OC[C@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450332
Record name (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one

CAS RN

53716-82-8
Record name (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53716-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,5R)-6,8-Dioxabicyclo(3.2.1)octan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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